(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Overview
Description
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile is an organic compound that features a nitrile group attached to a conjugated system involving a phenyl ring and a 1-methylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile typically involves the reaction of 1-methylpyrrole with a suitable phenylprop-2-enenitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an inert solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrole: Shares the pyrrole moiety but lacks the phenylprop-2-enenitrile structure.
Phenylprop-2-enenitrile: Contains the phenyl and nitrile groups but lacks the pyrrole moiety.
2-Phenylpyrrole: Similar structure but with different substitution patterns.
Uniqueness
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile is unique due to its combination of a pyrrole ring with a phenylprop-2-enenitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is required .
Properties
IUPAC Name |
(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-16-9-5-8-14(16)10-13(11-15)12-6-3-2-4-7-12/h2-10H,1H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSABJIWTNYRZHY-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C#N)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325073 | |
Record name | (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808740 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86771-02-0 | |
Record name | (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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